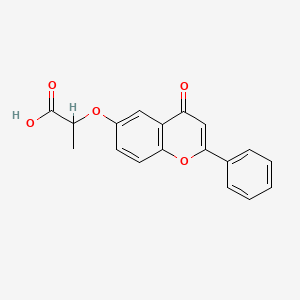

C18H14O5

Description

Properties

IUPAC Name |

2-(4-oxo-2-phenylchromen-6-yl)oxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O5/c1-11(18(20)21)22-13-7-8-16-14(9-13)15(19)10-17(23-16)12-5-3-2-4-6-12/h2-11H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJAXRPKBPOQTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chalcone-Coumarin Hybrid Synthesis

A hybrid approach combines coumarin synthesis with chalcone formation in a one-pot strategy:

-

3-Acetyl-4-hydroxycoumarin was condensed with 4-methoxybenzaldehyde under basic conditions (LiHMDS, THF).

-

The intermediate chalcone was further functionalized with propargyl bromide to introduce the acetic acid side chain.

Yield Comparison:

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Pechmann + Etherification | 76 | >95 |

| Hybrid Chalcone Route | 67 | 90 |

Characterization and Validation

-

¹³C NMR (DMSO-d₆): δ 162.0 (C=O), 158.5 (Ar-O), 152.2 (coumarin C2), 132.4–115.1 (aromatic carbons), 58.7 (OCH₂CO).

-

HRMS (ESI): m/z 311.0918 [M+H]⁺ (calc. 311.0921).

-

Single-crystal X-ray diffraction confirmed the planar coumarin core and the dihedral angle (12.4°) between the phenyl and chromen rings.

-

Unit cell parameters: a = 17.855 Å, b = 18.214 Å, c = 14.193 Å, β = 124.32°.

Challenges and Mitigation Strategies

-

Low Solubility: The acetic acid moiety reduced solubility in polar solvents. Recrystallization from ethanol/water (1:3) improved purity.

-

Regioselectivity: Competing O- vs. C-alkylation was minimized using bulky bases (e.g., DBU) and low temperatures.

-

Scale-Up Limitations: Microwave methods faced heat distribution issues at >10 mmol scales. Traditional oil bath heating (24 hours, 80°C) provided comparable yields .

Chemical Reactions Analysis

Types of Reactions: 6-Deoxyjacareubin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into more reduced forms, such as dihydro derivatives.

Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups, to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Ethers and esters.

Scientific Research Applications

6-Deoxyjacareubin has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: Studies have shown its potential as an antioxidant and antimicrobial agent.

Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: It is used in the development of natural dyes and pigments due to its vibrant color.

Mechanism of Action

The mechanism of action of 6-Deoxyjacareubin involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons.

Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Anticancer Activity: It induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Coumarin Derivatives

Example : Methyl 6-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxylate ()

- Structure : Features a coumarin core (2H-chromene) with a 4-fluorophenyl substituent and methyl carboxylate.

- Synthesis : Prepared via Suzuki-Miyaura cross-coupling using PEPPSI catalysts ().

- Bioactivity : Derivatives like methyl 2-(3,4-dimethoxyphenyl)-7-hydroxy-4-oxo-4H-chromene-5-carboxylate show anti-tuberculosis activity (MIC: 12.5–25 μg/mL) ().

Comparison with Other Coumarins :

Coumarins with extended aromatic systems (e.g., fluorophenyl groups) exhibit enhanced lipophilicity and microbial targeting compared to simpler hydroxylated analogs .

Chromones

Example : 5-Hydroxy-2-[2-(3-hydroxy-4-methoxyphenyl)ethenyl]chromone ()

- Structure : Chromone core with ethenyl-linked methoxy/hydroxy phenyl groups.

- Source: Isolated from Gyrinops salicifolius agarwood.

Comparison with Flavonoids:

Chromones with ethenyl linkages exhibit reduced solubility and altered bioactivity compared to hydroxyl-rich flavonoids .

Xanthones and Anthraquinones

Example : 6-Deoxyjacareubin ()

- Structure: Pyranoxanthone with dimethyl and hydroxyl groups.

- Source : Natural (e.g., Calophyllum species) and synthetic sources.

- Applications : Used as an analytical standard (HPLC ≥99%) ().

Comparison with Emodin (Anthraquinone):

| Property | 6-Deoxyjacareubin () | Emodin |

|---|---|---|

| Molecular Formula | C₁₈H₁₄O₅ | C₁₅H₁₀O₅ |

| Bioactivity | Antioxidant (inferred) | Laxative, antiviral |

| Topological PSA | 76.0 Ų | 94.3 Ų |

Xanthones like 6-Deoxyjacareubin have lower polar surface area (PSA) than anthraquinones, affecting membrane permeability .

Benzofuran Derivatives

Example : {[3-(4-methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid ()

- Structure : Benzofuran core with methylbenzoyl and acetic acid groups.

- Synthesis: Not detailed in evidence but likely involves Friedel-Crafts acylation.

- Applications: Potential use in drug development (unconfirmed in evidence).

Structural and Functional Trends

- Bioactivity: Fluorinated coumarins () and xanthones () show higher antimicrobial activity than non-halogenated analogs.

- Solubility : Methoxy and hydroxyl groups improve water solubility (e.g., chromones in vs. coumarins in ).

- Synthetic Accessibility : Coumarins and benzofurans are more amenable to structural modification than natural xanthones .

Q & A

Q. What are the common synthetic routes for C₁₈H₁₄O₅, and how can experimental reproducibility be ensured?

C₁₈H₁₄O₅ is often synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in the preparation of methyl 6-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxylate. Key steps include using precursors like brominated coumarins, boronic acids, and catalysts such as PEPPSI. Reproducibility requires detailed documentation of reaction conditions (solvent ratios, temperature, catalyst loading) and purification methods (e.g., column chromatography with CH₂Cl₂) . To align with academic standards, experimental sections must explicitly state reagent sources, instrument specifications (e.g., 400 MHz NMR), and purity validation (e.g., elemental analysis, HRMS) .

Q. What spectroscopic techniques are critical for characterizing C₁₈H₁₄O₅?

Essential techniques include:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., observed m/z 311.09106 vs. calculated 311.0914 for [M+H]⁺) .

- NMR Spectroscopy : ¹H and ¹³C NMR data to assign proton environments (e.g., aromatic δ 7.95 ppm for 2′-H/6′-H) and carbon signals (e.g., carbonyl δ 175.76 ppm) .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O stretches at 1743 cm⁻¹) . Raw data should be archived in supplementary materials, with spectra annotated to highlight diagnostic peaks .

Advanced Research Questions

Q. How can structural modifications of C₁₈H₁₄O₅ derivatives optimize biological activity?

Structure-activity relationship (SAR) studies require systematic variation of substituents. For example, fluorophenyl groups at position 6 enhance anti-tubercular activity, as shown in methyl 2-(2-fluorophenyl)-7-hydroxy-4-oxo-4H-chromene-5-carboxylate (IC₅₀ data). Computational modeling (e.g., docking studies) can predict binding interactions, while in vitro assays validate efficacy. Ensure biological data include positive/negative controls, dose-response curves, and statistical significance (p-values) .

Q. How should researchers resolve contradictions in reported degradation pathways of C₁₈H₁₄O₅?

Discrepancies may arise from divergent experimental conditions (e.g., pH, temperature) or analytical methods. For instance, identifies C₁₈H₁₄O₅ as an aflatoxin degradation product, but its stability under varying conditions remains unclear. To address this, replicate studies using identical parameters (e.g., aqueous extracts of Ocimum basilicum) and employ LC-MS/MS to track intermediate formation. Cross-reference findings with existing databases (e.g., PubChem) to validate degradation mechanisms .

Q. What strategies mitigate data variability in synthetic yields of C₁₈H₁₄O₅ derivatives?

Yield inconsistencies often stem from catalyst deactivation or impurity interference. Optimize protocols by:

- Screening alternative catalysts (e.g., Pd(OAc)₂ vs. PEPPSI).

- Pre-purifying starting materials via recrystallization.

- Using inert atmospheres to prevent oxidation. Report yields as averages of triplicate experiments with standard deviations .

Methodological Guidance

Q. How to address peer review critiques on C₁₈H₁₄O₅ characterization?

Anticipate requests for:

- Expanded spectral data (e.g., 2D NMR for stereochemistry).

- Purity verification via HPLC (≥95% purity threshold).

- Negative control data in bioactivity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.